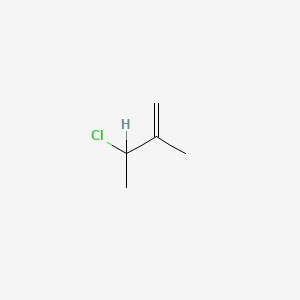

3-Chloro-2-methyl-1-butene

Description

IUPAC Nomenclature and Structural Isomerism of C₅H₉Cl Chloroalkenes

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk For halogenated alkenes like those with the molecular formula C₅H₉Cl, the name is derived by identifying the longest carbon chain containing the double bond, numbering the carbons to give the substituents the lowest possible locants, and specifying the position and identity of the halogen and any alkyl groups. curiechemistry.com

The molecular formula C₅H₉Cl represents several structural isomers, which are molecules that have the same molecular formula but different structural arrangements of atoms. docbrown.infodoubtnut.com These isomers can differ in the carbon skeleton, the position of the double bond, and the position of the chlorine atom. docbrown.info Additionally, stereoisomerism, including E/Z (geometric) isomerism and R/S (optical) isomerism, can exist in some of these structures. docbrown.info

Examples of Structural Isomers of C₅H₉Cl:

| Isomer Name | Carbon Chain | Double Bond Position | Chlorine Position |

| 1-Chloro-2-methylbut-1-ene | Butene | 1 | 1 |

| 2-Chloro-2-methylbut-1-ene | Butene | 1 | 2 |

| 3-Chloro-2-methyl-1-butene | Butene | 1 | 3 |

| 4-Chloro-2-methyl-1-butene | Butene | 1 | 4 |

| 1-Chloro-3-methyl-2-butene (B146958) | Butene | 2 | 1 |

| 2-Chloro-3-methyl-2-butene | Butene | 2 | 2 |

| 3-Chloro-3-methyl-1-butene | Butene | 1 | 3 |

| Chlorocyclopentane | Cyclopentane | N/A | 1 |

Contextualizing this compound within the Class of Halogenated Butenes

This compound is a member of the halogenated butenes, a class of organic compounds derived from butene (C₄H₈) isomers through the substitution of one or more hydrogen atoms with a halogen. ugr.es The presence of both a double bond and a chlorine atom makes these compounds reactive and versatile in organic synthesis. ontosight.ai The reactivity of the double bond allows for addition reactions, while the carbon-chlorine bond can undergo nucleophilic substitution. ontosight.ai

The properties of halogenated butenes are influenced by the position of the double bond and the halogen atom. pressbooks.pub For instance, the stability of the carbocation formed during certain reactions can vary significantly between isomers, affecting reaction pathways and product distributions. Butenes themselves are colorless, flammable gases at room temperature, and their reactivity differs based on the double bond's location, with isobutene being particularly reactive in addition reactions. ugr.es

Historical Context of Halogenated Alkene Chemistry Research

The study of halogenated alkenes dates back to the 19th century, with the electrophilic addition of halogens to alkenes being a classic reaction in organic chemistry by the 1930s. nih.gov Early research focused on understanding the fundamental principles of these reactions, including factors that determine whether substitution or addition occurs and the stereochemistry of the products. nih.govmasterorganicchemistry.com

A significant advancement in the field was the elucidation of the mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.orgfiveable.me This explained the observed anti-addition of halogens to alkenes, a key stereochemical outcome. masterorganicchemistry.comlibretexts.org Throughout the 20th century, the synthetic utility of halogenated alkenes grew, with applications in areas like steroid chemistry and the development of stereoselective reactions. nih.gov More recent research has focused on developing catalytic, enantioselective halogenation reactions, which are crucial for the synthesis of chiral molecules. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-4(2)5(3)6/h5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUDJURUNUQAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871118 | |

| Record name | 3-Chloro-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5166-35-8 | |

| Record name | 3-Chloro-2-methyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5166-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-METHYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57RKS354PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Reactivity of Chlorinated Alkenes

Electrophilic Addition Mechanisms to the Alkene Moiety

Electrophilic addition reactions in alkenes are initiated by the interaction of the electron-rich pi (π) bond with an electrophile. numberanalytics.com For an unsymmetrical alkene like 3-Chloro-2-methyl-1-butene, the orientation of this addition is governed by the stability of the resulting carbocation intermediate, a principle encapsulated by Markovnikov's Rule. msu.eduucr.edu The rule states that the electrophile (typically a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. numberanalytics.commsu.edumasterorganicchemistry.com

When an electrophile, such as a proton from a hydrogen halide (HX), adds to this compound (CH₂=C(CH₃)CH(Cl)CH₃), it preferentially attacks the C1 carbon. This addition results in the formation of a tertiary carbocation at the C2 position (CH₃-C⁺(CH₃)CH(Cl)CH₃). This pathway is favored because tertiary carbocations are significantly more stable than the alternative secondary carbocation that would form if the proton added to C2.

In many electrophilic addition reactions, the initially formed carbocation can undergo rearrangement to a more stable form if possible. psiberg.com These rearrangements typically occur via a hydride shift (the migration of a hydrogen atom with its pair of electrons) or an alkyl shift. pressbooks.pubopenstax.orglibretexts.org For instance, the reaction of HCl with 3-methyl-1-butene (B165623) yields a substantial amount of a rearranged product because the initial secondary carbocation rearranges to a more stable tertiary carbocation through a hydride shift. pressbooks.pubopenstax.orglibretexts.orgresearchgate.netalmerja.net Similarly, the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl produces a rearranged product via a methyl shift. msu.eduopenstax.orglibretexts.orgchemistrynotmystery.com In the case of the tertiary carbocation formed from this compound, a rearrangement is less likely as it is already a relatively stable tertiary carbocation, and a simple hydride or methyl shift would not lead to a more stable carbocation.

Reactions that proceed through a carbocation intermediate generally result in specific stereochemical outcomes. A carbocation possesses a trigonal planar geometry around the positively charged carbon atom. When a nucleophile attacks this planar intermediate, it can approach from either face (top or bottom) with roughly equal probability. wolfram.com If the carbon atom that is attacked becomes a stereocenter in the final product, this non-specific attack leads to the formation of both possible enantiomers in equal amounts, resulting in a racemic mixture. wolfram.com Therefore, the electrophilic addition to this compound, proceeding through its carbocation intermediate, is expected to yield a racemic mixture of products if a new chiral center is formed.

Nucleophilic Substitution Reactions on the Halogenated Carbon Center

The structure of this compound features a chlorine atom on a carbon that is allylic to the double bond. This structural motif makes the compound susceptible to nucleophilic substitution reactions, particularly through an Sₙ1 mechanism. wolfram.com

The Sₙ1 reaction occurs in two steps. The first and rate-determining step is the spontaneous dissociation of the leaving group (the chloride ion) to form a carbocation intermediate. wolfram.com In this case, the departure of the chloride ion from this compound generates a secondary, allylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over two carbon atoms (C1 and C3):

CH₂=C(CH₃)-C⁺H-CH₃ ↔ ⁺CH₂-C(CH₃)=CH-CH₃

This resonance stabilization lowers the activation energy for carbocation formation, facilitating the Sₙ1 pathway. The second step of the reaction is the rapid attack of a nucleophile on the carbocation. Because the positive charge is shared between two carbons, the nucleophile can attack at either position. This often leads to a mixture of two constitutional isomers: the direct substitution product and a rearranged product known as the allylic shift or Sₙ1' product. wikipedia.org

Radical Reactions and Their Atmospheric Significance

Chlorinated alkenes are released into the atmosphere from various industrial sources. Their persistence and fate in the troposphere are primarily determined by their reactions with photochemically generated radicals, most importantly the hydroxyl (OH) radical. researchgate.netca.gov

The primary degradation pathway for this compound in the atmosphere is initiated by its reaction with the hydroxyl radical (OH). researchgate.net This reaction can proceed through two main channels: H-atom abstraction from the C-H bonds or the addition of the OH radical to the C=C double bond. researchgate.net For most alkenes, the addition of the OH radical to the π-bond is the dominant pathway. researchgate.netresearchgate.net

In the case of the structurally similar compound 3-chloro-2-methyl-1-propene (CMP), theoretical studies show that the OH-addition pathway is energetically favored over H-abstraction. researchgate.net The OH radical adds to one of the carbons of the double bond, forming a chloro-hydroxyalkyl radical intermediate. This radical then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a β-chloro-hydroxyalkylperoxy radical. oberlin.edu

The subsequent reactions of the peroxy radical intermediate determine the final oxidation products. These reactions are complex but typically lead to the formation of smaller, oxygenated compounds. For the oxidation of 3-chloro-2-methyl-1-propene (CMP), chloroacetone (B47974) has been identified as a major product. researchgate.net

The rate at which a chlorinated alkene reacts with OH radicals determines its atmospheric lifetime. A faster reaction rate corresponds to a shorter lifetime. Experimental studies on CMP provide valuable insight into the atmospheric persistence of such compounds. researchgate.net The reaction with OH radicals is the most significant loss process during the daytime, while reaction with nitrate (B79036) radicals (NO₃) can be a contributor at night. researchgate.net

The table below, based on data for the analogous compound 3-chloro-2-methyl-1-propene (CMP), summarizes the reaction rate constants with major atmospheric oxidants and the resulting atmospheric lifetimes.

| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

| OH Radical | (3.83 ± 1.30) × 10⁻¹¹ researchgate.net | 3.6 hours researchgate.net |

| NO₃ Radical | (1.99 ± 0.19) × 10⁻¹⁴ researchgate.net | 27.9 hours researchgate.net |

| Ozone (O₃) | (3.03 ± 0.15) × 10⁻¹⁸ researchgate.net | 12.8 days |

| Cl Atom | (2.40 ± 0.41) × 10⁻¹⁰ researchgate.net | 4.6 hours |

| Lifetimes calculated assuming average atmospheric concentrations: [OH] = 2 x 10⁶ molecules cm⁻³; [NO₃] = 5 x 10⁸ molecules cm⁻³; [O₃] = 7 x 10¹¹ molecules cm⁻³; [Cl] = 1 x 10³ atoms cm⁻³. | ||

| Data presented is for the analogous compound 3-chloro-2-methyl-1-propene (CMP). |

An in-depth examination of the chemical reactivity and reaction mechanisms of this compound reveals a compound of significant interest in polymer and synthetic chemistry. Its behavior in polymerization, elimination, and dehalogenation reactions showcases the interplay of electronic and steric effects inherent to its structure.

Advanced Spectroscopic Analysis in Chloroalkene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including halogenated alkenes. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within 3-chloro-2-methyl-1-butene can be confirmed.

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂), the methine proton (-CHCl-), and the methyl protons (-CH₃). The chemical shift of the methine proton is significantly influenced by the electronegative chlorine atom. Similarly, the ¹³C NMR spectrum provides information on the electronic environment of each carbon atom, with the carbon bonded to chlorine appearing at a characteristic downfield shift.

Beyond simple structural confirmation, NMR is a powerful technique for conformational analysis. For analogous chiral alkenes like 3-chloro-1-butene, researchers have observed the presence of multiple conformers in fluid phases. researchgate.net Variable-temperature NMR studies can be employed to determine the relative thermodynamic stabilities (enthalpy differences) between different rotational isomers (rotamers). researchgate.net For this compound, rotation around the C2-C3 single bond would lead to different stable conformations, which could potentially be identified and quantified using advanced NMR experiments and theoretical calculations.

Table 1: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | =CH₂ | 4.8 - 5.2 | Multiplet |

| ¹H | -CHCl- | 4.5 - 5.0 | Quartet |

| ¹H | C(Cl)-CH₃ | 1.5 - 1.8 | Doublet |

| ¹H | C=C-CH₃ | 1.7 - 2.0 | Singlet (broad) |

| ¹³C | =CH₂ | 110 - 120 | - |

| ¹³C | =C(CH₃)- | 140 - 150 | - |

| ¹³C | -CHCl- | 60 - 70 | - |

| ¹³C | C(Cl)-CH₃ | 20 - 30 | - |

| ¹³C | C=C-CH₃ | 15 - 25 | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can provide subtle details about molecular structure and conformation. The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its structural components. nih.govacs.org

Key expected vibrational frequencies include:

C=C Stretch: A band in the region of 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond.

C-H Stretches: Signals above 3000 cm⁻¹ for the vinyl C-H bonds and below 3000 cm⁻¹ for the alkyl C-H bonds.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, which is characteristic of the carbon-chlorine bond.

For similar molecules like 3-chloro-1-butene, vibrational spectra have been recorded in gaseous, liquid, and solid states to assign frequencies to different conformers. researchgate.net Such detailed analysis, often supported by ab initio calculations, allows for a nearly complete vibrational assignment for each stable form of the molecule. researchgate.netresearchgate.net This approach can distinguish between isomers and conformers by identifying unique peaks in their vibrational spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (sp²) | Vinyl C-H | 3050 - 3150 | IR, Raman |

| C-H Stretch (sp³) | Alkyl C-H | 2850 - 3000 | IR, Raman |

| C=C Stretch | Alkene | 1640 - 1680 | IR, Raman |

| C-H Bend | Methylene/Methyl | 1375 - 1465 | IR |

| C-Cl Stretch | Chloroalkane | 600 - 800 | IR (strong) |

While conventional Raman spectroscopy can suffer from low sensitivity, Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation, offering signal enhancements of several orders of magnitude (10³ to 10⁶). umich.edunih.gov This makes SERS a powerful analytical tool for the highly sensitive detection of analytes at low concentrations. nih.govresearchgate.net The technique involves adsorbing target molecules onto a nanostructured metallic surface, typically gold or silver. umich.edumdpi.com The enhancement arises from the interaction of the analyte with localized surface plasmons on the metal surface, which intensifies the Raman scattering process. mdpi.com

SERS has been successfully applied to the detection of various halogenated hydrocarbons, including chloroalkanes and chloroalkenes, often in aqueous environments. mdpi.comoptica.orgnih.gov Researchers have developed SERS-based sensors, sometimes integrated into microfluidic chips, for the rapid and quantitative measurement of environmental pollutants like 1,2,3-trichloropropane. mdpi.comnih.govresearchgate.net These systems allow for precise fluid handling and prevent contamination of the sensitive SERS substrate. mdpi.comnih.gov The spectroscopic selectivity of SERS is excellent for distinguishing between chloroalkane and chloroalkene classes, demonstrating its potential for the specific and sensitive detection of this compound in various matrices. researchgate.netoptica.org

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass Spectrometry (MS) is a cornerstone technique for molecular identification, providing information on the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of volatile compounds like this compound from complex mixtures. nih.gov

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov A crucial diagnostic feature for chlorinated compounds is the presence of a second peak at two mass units higher (M+2). This M⁺/M+2 pattern arises from the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), with the relative intensity of the M+2 peak being approximately one-third that of the M⁺ peak.

In addition to the molecular ion, the mass spectrum displays a series of fragment ions resulting from the cleavage of specific bonds within the molecule. For this compound, a prominent fragmentation pathway is the loss of a chlorine radical (Cl•) to form a stable allylic carbocation. The NIST Mass Spectrometry Data Center reports a base peak (most intense peak) at an m/z of 69, corresponding to the [C₅H₉]⁺ cation. nih.govnist.gov

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

| 104/106 | [C₅H₉Cl]⁺ | Molecular ion (M⁺/M+2) peak, showing chlorine isotope pattern |

| 69 | [C₅H₉]⁺ | Base Peak; loss of Cl radical |

| 41 | [C₃H₅]⁺ | Allyl cation; further fragmentation |

| Source: Based on data from NIST and PubChem. nih.govnist.gov |

Chiroptical Spectroscopy for Enantiomeric Characterization

This compound possesses a chiral center at the carbon atom bonded to the chlorine (C3). This means the molecule can exist as a pair of non-superimposable mirror images, or enantiomers, designated (R) and (S). While standard spectroscopic techniques like NMR and MS cannot differentiate between enantiomers, chiroptical methods such as optical rotation, optical rotatory dispersion (ORD), and circular dichroism (CD) are specifically designed for this purpose.

These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. The magnitude and sign of the measured optical rotation are unique to each enantiomer and are highly sensitive to the molecule's three-dimensional structure. Research on the analogous compound, (R)-(-)-3-chloro-1-butene, has revealed a remarkable dependence of its calculated optical rotation on the conformation, specifically the C=C-C-Cl torsional angle. researchgate.net This highlights the power of chiroptical spectroscopy not only for determining enantiomeric purity but also as a sensitive probe for conformational analysis in chiral chloroalkenes.

High-Resolution Analytical Techniques for Trace Analysis

Detecting and quantifying volatile organic compounds (VOCs) like this compound at trace levels (parts-per-million or lower) in complex matrices such as air or water requires high-resolution analytical methods. nih.govacs.orgintertek.com The primary challenge in trace analysis is achieving sufficient sensitivity and selectivity to distinguish the analyte from interfering matrix components. intertek.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely employed technique for VOC analysis due to the powerful separation capability of GC and the robust identification provided by MS. frontiersin.orgfrontiersin.org To enhance sensitivity for trace analysis, specific sample preparation and introduction techniques are used, such as dynamic headspace sampling, where volatiles are trapped on an adsorbent before being introduced to the GC system. frontiersin.org

For real-time, high-sensitivity monitoring, advanced online techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are valuable. frontiersin.orgfrontiersin.org PTR-MS can detect VOCs at very low concentrations (parts-per-trillion) with a rapid time resolution, making it suitable for monitoring dynamic processes. frontiersin.org When definitive identification is required, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas and distinguishing between compounds with the same nominal mass. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 Chloro 2 Methyl 1 Butene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 3-chloro-2-methyl-1-butene. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model its properties.

For instance, in studies of similar halogenated alkenes, the M06-2X hybrid functional with a 6-31+G(d,p) basis set has been effectively used for geometry optimization and vibrational frequency calculations. For higher accuracy in energetic calculations, the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) combined with a correlation-consistent basis set like cc-pVTZ is often utilized. These calculations are crucial for determining the molecule's stability, conformational isomers, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are key to its reactivity.

A theoretical study on the related isomers 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene used both MP2 and DFT (MPW1PW91) methods to examine their thermodynamic stability. mdpi.com The results indicated that 1-chloro-3-methylbut-2-ene is thermodynamically more stable than its isomer. mdpi.com Similar computational approaches for this compound would involve calculating its heat of formation and Gibbs free energy to compare its stability against other isomers and to understand its conformational preferences.

Table 1: Representative Quantum Chemical Methods for Electronic Structure Analysis

| Method | Basis Set | Common Application |

|---|---|---|

| M06-2X | 6-31+G(d,p) | Geometry Optimization, Vibrational Frequencies |

| CCSD(T) | cc-pVTZ | High-accuracy Single-Point Energy Calculations |

| MP2 | 6-311+G(d,p) | Electron Correlation, Energetics |

This table represents common methods used for similar molecules; specific applications for this compound would require dedicated studies.

Reaction Pathway Analysis and Transition State Theory

Understanding the chemical reactions of this compound, such as its atmospheric degradation or synthetic transformations, requires detailed analysis of reaction pathways and the application of Transition State Theory (TST).

Computational studies on the atmospheric oxidation of the structurally similar 3-chloro-2-methyl-1-propene by hydroxyl (OH) radicals provide a blueprint for such analyses. nih.gov These studies map out the potential energy surface for different reaction channels, including hydrogen abstraction from various sites and OH addition to the double bond. nih.govwikipedia.org By locating the transition state structures for each pathway, the energy barriers (activation energies) can be calculated.

TST is then used to compute the rate constants for these elementary reaction steps. This theoretical framework allows for the prediction of the dominant reaction pathways under various temperature conditions. For example, in the gas-phase elimination of 1-chloro-3-methylbut-2-ene, which yields isoprene (B109036) and HCl, calculations showed the reaction proceeds through a six-membered cyclic transition state, which is uncommon for alkyl halides. mdpi.com In contrast, its isomer, 3-chloro-3-methylbut-1-ene, follows the more typical four-membered cyclic transition state mechanism. mdpi.com Analysis of this compound would likely explore similar elimination pathways as well as addition reactions, such as electrophilic addition of HCl, which is known to involve carbocation intermediates and potential rearrangements. umn.educompchems.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in condensed phases, revealing insights into its intermolecular interactions. researchgate.net These simulations model the physical movements of atoms and molecules over time, governed by a set of potential energy functions known as a force field. wikipedia.orgresearchgate.net

For a molecule like this compound, key intermolecular interactions would include van der Waals forces and dipole-dipole interactions arising from the polar carbon-chlorine bond. The development of an accurate force field is critical. Force fields like AMBER, CHARMM, OPLS, or the Transferable Potentials for Phase Equilibria (TraPPE) are built from a combination of quantum mechanical calculations and experimental data. frontiersin.orgnih.gov Parameters for bond stretching, angle bending, and torsional angles, as well as non-bonded Lennard-Jones and electrostatic parameters, must be defined. acs.org

While specific MD studies on this compound are not prominent in the literature, simulations of other halogenated organic compounds are common. rsc.orgnih.gov Such simulations can predict bulk properties like density, heat of vaporization, and solvation free energy. They can also provide a molecular-level picture of how molecules arrange in the liquid state and interact with other species, which is crucial for understanding its behavior as a solvent or a reactant in solution. The anisotropic distribution of electron density on the chlorine atom can lead to specific, directional interactions known as halogen bonding, which can also be investigated using advanced MD techniques. acs.org

Prediction of Spectroscopic Properties and Chiroptical Behavior

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their identification and structural elucidation. For this compound, quantum chemical calculations can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and chiroptical spectra.

The prediction of chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), is particularly important for chiral molecules. Although this compound itself is achiral, its derivatives or related chiral butenes are subjects of such studies. For instance, extensive computational work has been done on (R)-3-chloro-1-butene. frontiersin.org These studies show that the calculated specific rotation is highly sensitive to the molecular conformation, particularly the torsional angle around the C-C bond.

High-level theoretical models, including time-dependent density functional theory (TD-DFT) and coupled-cluster (CC) methods, are used to simulate these properties. A study comparing CC and DFT models for (R)-3-chloro-1-butene found that while both methods could be used, DFT overestimated the experimental rotation values, and the results were highly dependent on the chosen functional and gauge model (length vs. velocity). frontiersin.orgnih.gov These findings underscore the complexity and importance of accurate conformational analysis and high-level theory for predicting chiroptical properties, a lesson directly applicable to any chiral derivatives of this compound.

Reactivity Descriptors and Structure-Activity Relationship Modeling

Reactivity descriptors derived from quantum chemical calculations provide a quantitative basis for understanding and predicting the chemical behavior of this compound. These descriptors are often used to develop Quantitative Structure-Activity Relationship (QSAR) models.

Global reactivity descriptors, which describe the molecule as a whole, can be calculated using DFT. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential (IP), electron affinity (EA), chemical hardness (η), and electrophilicity index (ω). nih.gov For an alkene like this compound, the HOMO is typically associated with the π-orbital of the double bond, making it susceptible to electrophilic attack, while the polar C-Cl bond also influences its reactivity. researchgate.net

These descriptors can be used in QSAR models to predict a compound's biological activity or toxicity. researchgate.net For example, a study on small organochlorine electrophiles developed a QSAR model to predict aquatic toxicity based on the compound's hydrophobicity (log Kow) and its reactivity towards a model nucleophile. acs.org The reactivity, in turn, was modeled using computationally derived parameters like the heat of formation of the reaction's transition state. acs.org This approach allows for the estimation of toxicological profiles without extensive experimental testing.

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-chloro-3-methylbut-2-ene |

| 3-chloro-3-methylbut-1-ene |

| 3-chloro-2-methyl-1-propene |

| (R)-3-chloro-1-butene |

| Isoprene |

| Hydrogen chloride |

| 4-nitrobenzylpyridine |

| 2-chloro-2-methylbutane (B165293) |

| 2-chloro-3-methylbutane |

| 3,3-dimethyl-1-butene (B1661986) |

| 3-chloro-2,2-dimethylbutane |

Applications in Organic Synthesis and Polymer Science

Role as a Key Intermediate in Fine Chemical Synthesis

Due to its reactive nature, 3-chloro-2-methyl-1-butene and its isomers serve as crucial intermediates in the synthesis of fine chemicals. As strong alkylating agents, they are used to introduce the isobutenyl or prenyl group into various molecules. The isomeric compound 3-chloro-2-methylpropene (B57409), also known as methallyl chloride, is a highly reactive and versatile intermediate used as a building block for a diverse range of downstream products acs.org. It is typically manufactured through the chlorination of isobutylene (B52900) acs.org. This reactivity is characteristic of chlorinated butenes and underpins their role in multi-step chemical manufacturing processes.

The utility of chlorinated butene derivatives is well-established in the production of both pharmaceuticals and agrochemicals. They serve as starting materials or key intermediates for complex molecules with biological activity.

In the pharmaceutical sector , the related compound 3-chloro-2-methylpropene is a vital building block in synthesizing various active pharmaceutical ingredients (APIs) acs.org. Its chemical structure facilitates the formation of complex molecular frameworks necessary for therapeutic action acs.org. For instance, it is a precursor for compounds used in anti-infectives, cardiovascular drugs, and oncology treatments acs.org.

In the agrochemical industry , these compounds are instrumental in manufacturing a range of pesticides and herbicides. The isomer 3-chloro-2-methylpropene is a precursor to several effective pesticides, contributing to enhanced agricultural yields and crop protection acs.orgwikipedia.org. In 1985, over 97% of its production was directed towards the synthesis of agricultural chemicals wikipedia.org. Another isomer, 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride), is also utilized as an intermediate for pesticides and pharmaceuticals .

| Product Class | Specific Compound Derived from Isomers | Application |

| Pharmaceutical | 3-dimethylamino-2-methylpropyl chloride hydrochloride | Intermediate |

| Agrochemical | Carbofuran | Insecticide |

| Agrochemical | Ethalfluralin | Herbicide |

| Agrochemical | Fenbutatin oxide | Acaricide (Miticide) |

This table presents examples of compounds synthesized from the related isomer, 3-chloro-2-methylpropene. wikipedia.org

The functional groups within this compound and its isomers make them valuable components in materials science. The double bond allows for polymerization, while the chlorine atom provides a site for grafting or other chemical modifications. The isomer methallyl chloride is used to produce polymers and copolymers that are incorporated into coatings, adhesives, and elastomers multichemindia.com. These polymers can be evaluated for use in protective coatings and specialty rubbers acs.org. The incorporation of such monomers can enhance performance characteristics like durability, adhesion, and chemical resistance in the final material.

Monomer in Polymerization Reactions

This compound contains a vinyl group, making it a potential monomer for polymerization reactions. The related compound, 3-chloro-2-methylpropene, can polymerize upon exposure to light and is used in the production of various polymers and copolymers wikipedia.orgmultichemindia.com. Its allyl functionality allows it to participate in polymerization reactions to create materials for adhesives and coatings multichemindia.com. Furthermore, another related compound, 3-methyl-1-butene (B165623), is a commonly used monomer for producing copolymers and block copolymers, particularly with ethene or propene, which can be used to manufacture films or fibers.

The presence of the chlorine atom can influence the polymerization process and the properties of the resulting polymer. For example, it can alter the reactivity of the double bond and provide a site for post-polymerization modification, such as cross-linking, to enhance the material's physical and chemical properties.

Synthesis of Complex Organic Molecules (e.g., Natural Products, Cryptands, Crown Ethers)

The C5 carbon skeleton of this compound is a fundamental unit in many complex natural products, particularly those of terpenoid origin. Its isomers are valuable reagents in the construction of these intricate molecules.

Natural Products: The isomer 1-chloro-3-methyl-2-butene has been investigated in the synthesis of the monoterpenoid alcohol geraniol, a key component of rose oil nih.gov. Additionally, processes for synthesizing natural carotenoid products utilize C5 and C10 intermediates derived from isoprene (B109036), which share the same carbon framework as this compound chemrio.com.

Cryptands and Crown Ethers: These complex, three-dimensional macrocyclic molecules are known for their ability to selectively bind ions. Their synthesis often involves the reaction of di-halo compounds with diols or diamines. A related compound, 3-chloro-2-(chloromethyl)-1-propene, is noted for its use in the synthesis of cryptands and crown ethers guidechem.com. This highlights the utility of reactive chlorinated building blocks in constructing the intricate bridged structures of these host-guest molecules.

Environmental Fate, Degradation, and Remediation Studies

Environmental Persistence and Transport Mechanisms

The persistence of 3-Chloro-2-methyl-1-butene in the environment is influenced by its susceptibility to various degradation processes. Halogenated compounds, in general, can persist in the environment due to their resistance to breakdown by soil bacteria orst.edu. The environmental half-life of a chemical can vary significantly depending on the environmental medium (soil, water, air) and conditions ecetoc.org. For instance, the half-life of permethrin (B1679614) in soil is about 40 days, while in water it is much shorter, around 19-27 hours ecetoc.org.

The transport of this compound in the environment is largely governed by its partitioning behavior between soil/sediment and water, as well as its volatility. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil chemsafetypro.comregenesis.com. A high Koc value indicates strong adsorption to soil and organic matter, leading to lower mobility, while a low value suggests higher mobility regenesis.com. For neutral hydrophobic organic compounds, Koc can be estimated from the octanol-water partition coefficient (Kow) chemsafetypro.com. Chlorinated aliphatic hydrocarbons often exhibit low partitioning to soil materials, meaning they bind weakly and can be quite mobile in the subsurface, potentially leading to the contamination of groundwater nih.gov. The presence of water in soil can also affect the sorption of chlorinated hydrocarbon vapors, with increasing water content generally decreasing the soil's capacity to adsorb organic vapors chemsafetypro.com.

Table 1: Estimated Soil Sorption Coefficient (Koc) for this compound

| Parameter | Estimated Value | Method | Implication for Transport |

|---|---|---|---|

| Log Kow | 2.5 | Computed by PubChem | Moderate potential for sorption to organic matter. |

Note: The Log Koc value is an estimation based on its Log Kow and should be used as an indicator of potential mobility.

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation processes, which are chemical reactions that occur without the involvement of microorganisms, play a significant role in the transformation of this compound in the environment.

Granular zero-valent iron (ZVI) has been demonstrated to be effective in the reductive dechlorination of various chlorinated aliphatic compounds, including chlorinated butenes nih.govnih.gov. This process is a key mechanism in in-situ groundwater remediation technologies such as permeable reactive barriers (PRBs) nih.gov. Studies on isomers of this compound have shown that dechlorination reactions closely follow pseudo-first-order kinetics nih.gov.

In batch experiments, the normalized half-lives for the degradation of trans-1,4-dichlorobutene-2, 3,4-dichlorobutene-1, and 2,3,4-trichlorobutene-1 by granular iron ranged from 5.1 to 7.5 hours nih.gov. Column experiments with 3,4-dichlorobutene-1 showed even faster degradation, with a normalized half-life of 1.6 minutes, suggesting that enhanced mixing can increase the degradation rate nih.gov. The degradation of these chlorinated butenes by granular iron leads to the formation of less toxic end products. For example, 3,4-dichlorobutene-1 is converted to 1,3-butadiene (B125203) through reductive β-elimination, which is then hydrogenated to a mixture of 1-butene, cis-2-butene, and trans-2-butene nih.gov.

Table 2: Reductive Dechlorination of Chlorinated Butenes by Granular Iron

| Compound | Normalized Half-life (Batch) | Normalized Half-life (Column) | Primary Degradation Products |

|---|---|---|---|

| trans-1,4-dichlorobutene-2 | 5.1 - 7.5 hours | - | 1,3-butadiene |

| 3,4-dichlorobutene-1 | 5.1 - 7.5 hours | 1.6 minutes | 1,3-butadiene, 1-butene, cis-2-butene, trans-2-butene |

Data sourced from Hughes et al. (2008).

As an allylic chloride, this compound is expected to be susceptible to hydrolysis, a chemical reaction with water. The allylic structure can stabilize the formation of a carbocation intermediate, facilitating nucleophilic substitution by water.

Thermal decomposition is another abiotic degradation pathway. A study on the thermal decomposition of 3-chloro-2-methylbut-1-ene in the gas phase between 320–380°C found that the reaction is a homogeneous, first-order process involving the unimolecular elimination of hydrogen chloride. The rate constant for this decomposition was determined to be 1.90 × 10¹³ exp(–46,900/RT) sec⁻¹.

Biotic Degradation by Microorganisms and Enzymatic Processes

While specific studies on the biodegradation of this compound are limited, the extensive research on other chlorinated aliphatic hydrocarbons provides a basis for understanding its potential for microbial degradation nih.govub.eduencyclopedia.pubresearchgate.net. Microorganisms have evolved diverse enzymatic machinery to degrade a wide range of chlorinated compounds under both aerobic and anaerobic conditions nih.govub.eduencyclopedia.pubresearchgate.net.

Under aerobic conditions, bacteria can utilize oxygenases to initiate the degradation of chlorinated aliphatic compounds ub.edu. These enzymes insert one or two oxygen atoms into the hydrocarbon molecule, which can lead to the cleavage of the carbon-chlorine bond ub.edu.

Under anaerobic conditions, a key process is reductive dechlorination, where chlorinated compounds are used as electron acceptors encyclopedia.pub. This can occur through cometabolism, where the degradation is a fortuitous side reaction of enzymes involved in other metabolic processes, or through halorespiration, where specialized bacteria use chlorinated compounds for energy generation encyclopedia.pub.

Given that this compound is an unsaturated aliphatic chloride, it is plausible that both aerobic and anaerobic pathways could contribute to its biodegradation. The presence of a double bond could make it susceptible to attack by oxygenases, while the chlorine atom could be removed via reductive dechlorination. The efficiency of these processes would depend on the specific microbial communities present and the prevailing environmental conditions.

Table 3: Potential Enzymatic Processes for the Biotic Degradation of this compound

| Degradation Condition | Enzyme Class | Potential Reaction |

|---|---|---|

| Aerobic | Oxygenases (Mono- and Di-oxygenases) | Epoxidation of the double bond, hydroxylation. |

| Aerobic/Anaerobic | Dehalogenases | Hydrolytic or reductive removal of the chlorine atom. |

Atmospheric Degradation and Formation of Secondary Pollutants

Once released into the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically generated oxidants, namely the hydroxyl radical (•OH) and ozone (O₃). The presence of a carbon-carbon double bond makes it particularly reactive towards these oxidants.

The reaction with •OH radicals is likely to be a major degradation pathway. For similar unsaturated organic compounds, these reactions are rapid, with atmospheric lifetimes typically on the order of hours to days masterorganicchemistry.com. The reaction can proceed via •OH addition to the double bond or, to a lesser extent, by hydrogen abstraction from the methyl groups.

Ozonolysis, the reaction with ozone, is also a significant atmospheric sink for alkenes organic-chemistry.orgaaqr.org. This reaction proceeds through the formation of a primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate organic-chemistry.orgaaqr.org. These Criegee intermediates are highly reactive and can further react with other atmospheric species like water vapor, SO₂, and NO₂ to form various secondary pollutants epa.gov.

The atmospheric oxidation of this compound will lead to the formation of a variety of secondary pollutants. The specific products will depend on the dominant oxidant and the atmospheric conditions (e.g., NOx levels). Potential products from the reaction with •OH could include chlorinated aldehydes, ketones, and alcohols. Ozonolysis would likely yield acetone (B3395972) and chloroacetaldehyde, along with the corresponding Criegee intermediates. These reactions can contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate epa.gov.

Table 4: Potential Atmospheric Degradation Reactions and Secondary Pollutants of this compound

| Reactant | Primary Reaction Pathway | Potential Secondary Pollutants |

|---|---|---|

| •OH radical | Addition to the double bond, H-abstraction | Chlorinated aldehydes, ketones, alcohols, organic nitrates (in the presence of NOx). |

Remediation Strategies for Chlorinated Butene Contamination

The remediation of sites contaminated with chlorinated butenes like this compound involves strategies aimed at either removing the contaminant from the subsurface or transforming it into less harmful substances.

One of the most promising in-situ remediation technologies for chlorinated aliphatic hydrocarbons is the use of permeable reactive barriers (PRBs) containing zero-valent iron (ZVI) nih.gov. As discussed in section 7.2.1, granular iron effectively degrades chlorinated butenes through reductive dechlorination nih.govnih.gov. This technology involves installing a wall of granular iron in the subsurface to intercept and treat the contaminated groundwater plume as it flows through.

Other remediation technologies commonly applied to sites with chlorinated solvent contamination include:

In-Situ Chemical Oxidation (ISCO): This involves injecting strong oxidants (e.g., permanganate, persulfate, Fenton's reagent) into the subsurface to chemically destroy the contaminants.

Enhanced In-Situ Bioremediation: This strategy involves stimulating the activity of indigenous or introduced microorganisms capable of degrading the contaminants. For chlorinated compounds, this often involves the addition of an electron donor to promote anaerobic reductive dechlorination nih.gov.

Thermal Remediation: This approach uses heat to increase the volatility of the contaminants, which are then extracted from the subsurface as vapor.

The selection of the most appropriate remediation strategy depends on site-specific factors such as the geology and hydrogeology, the extent and concentration of the contamination, and the remediation goals.

Green Chemistry Principles in Halogenated Alkene Synthesis

Atom Economy and Reaction Efficiency in Chlorination Processes

A central principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. epa.gov In an ideal, 100% atom-economical reaction, all reactant atoms are found in the final product, generating no waste. acs.orgsavemyexams.com Addition reactions, for instance, are inherently 100% atom economical as they combine reactants without the loss of any atoms. scranton.edu

The synthesis of 3-Chloro-2-methyl-1-butene typically involves the allylic chlorination of 2-methyl-1-butene (B49056). The choice of chlorinating agent significantly impacts the atom economy of the process.

Traditional Chlorination with Chlorine Gas (Cl₂): This process can proceed via a free-radical substitution at the allylic position.

Reaction: C₅H₁₀ + Cl₂ → C₅H₉Cl + HCl

Molecular Weight of 2-methyl-1-butene (C₅H₁₀): 70.13 g/mol

Molecular Weight of Chlorine (Cl₂): 70.90 g/mol

Molecular Weight of this compound (C₅H₉Cl): 104.58 g/mol nih.gov

Molecular Weight of Hydrogen Chloride (HCl): 36.46 g/mol

The atom economy is calculated as: (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 (104.58 / (70.13 + 70.90)) x 100 = 74.16%

While this method has a relatively high atom economy, it produces hydrogen chloride (HCl) as a significant byproduct.

Alternative Chlorination with N-Chlorosuccinimide (NCS): NCS is often used as a safer alternative to gaseous chlorine for allylic chlorination. commonorganicchemistry.com

Reaction: C₅H₁₀ + C₄H₄ClNO₂ → C₅H₉Cl + C₄H₅NO₂

Molecular Weight of N-Chlorosuccinimide (C₄H₄ClNO₂): 133.53 g/mol wikipedia.org

Molecular Weight of Succinimide (B58015) (C₄H₅NO₂): 99.09 g/mol

The atom economy for this reaction is: (104.58 / (70.13 + 133.53)) x 100 = 51.35%

As illustrated in the table below, the use of NCS significantly lowers the atom economy due to the generation of succinimide as a stoichiometric byproduct. While reaction efficiency, measured by percentage yield, is a crucial metric, atom economy provides a clearer picture of the intrinsic "greenness" of a synthetic route by quantifying the waste generated at a molecular level. scranton.edu

Interactive Data Table: Atom Economy Comparison for this compound Synthesis

| Chlorinating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Desired Product | Byproduct | Atom Economy (%) |

| Chlorine Gas | Cl₂ | 70.90 | C₅H₉Cl | HCl | 74.16% |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | 133.53 | C₅H₉Cl | C₄H₅NO₂ | 51.35% |

Sustainable Synthetic Methodologies for Halogenated Alkenes

Sustainable synthesis seeks to develop methods that are less hazardous, more efficient, and utilize renewable resources. msu.edu For halogenated alkenes like this compound, this involves moving away from traditional methods that often require harsh conditions and hazardous reagents.

One promising avenue is the use of enzymatic halogenation . nih.gov Halogenase enzymes, found in nature, can regioselectively install halogen atoms onto organic molecules under mild, aqueous conditions. nih.gov

Flavin-dependent halogenases (FDHs) catalyze the oxidation of a halide (like Cl⁻) to a hypohalite (ClO⁻), which then acts as the halogenating agent for electron-rich substrates such as alkenes. nih.govfrontiersin.org

Haloperoxidases use hydrogen peroxide to oxidize halides, forming a reactive halogenating species. researchgate.net

These biocatalytic methods offer high selectivity, which is crucial for substrates like 2-methyl-1-butene where multiple products can form. They operate under ambient temperature and pressure, reducing energy consumption and minimizing the formation of hazardous byproducts. researchgate.net

Another sustainable approach is phase-transfer catalysis (PTC) . This methodology facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase containing the halide salt and an organic phase with the alkene). researchgate.net The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports the halide anion from the aqueous phase to the organic phase, enabling the reaction to proceed under milder conditions and with less hazardous solvents. acs.orgescholarship.orgnih.gov This can improve reaction rates and selectivity while allowing the use of safer, more environmentally benign halide sources like sodium chloride. researchgate.net

Solvent Selection and Waste Minimization Strategies

Solvent use is a major contributor to the environmental impact of chemical processes. Many traditional halogenation reactions employ chlorinated solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). leah4sci.comacsgcipr.org These solvents are often toxic, volatile, and persistent in the environment. Green chemistry principles advocate for minimizing solvent use or replacing hazardous solvents with safer alternatives.

For the chlorination of 2-methyl-1-butene, the choice of solvent is critical not only for environmental reasons but also for reaction selectivity. The reaction must be carried out in an inert solvent. leah4sci.com If a reactive, protic solvent like water is used, it can participate in the reaction, leading to the formation of unwanted byproducts such as halohydrins instead of the desired this compound. masterorganicchemistry.com

Waste minimization strategies focus on:

Solvent Substitution: Replacing hazardous chlorinated solvents with greener alternatives such as ionic liquids or supercritical fluids. Ionic liquids have been shown to be effective media for chlorination reactions. acsgcipr.org

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent, for example, by using mechanochemical methods like ball milling, can drastically reduce waste.

Recycling and Reuse: Designing processes where the solvent can be easily recovered and reused.

Source Reduction: Optimizing reactions to achieve high conversion and selectivity, which directly reduces the generation of waste streams containing unreacted starting materials and byproducts. epa.gov

Catalytic Approaches for Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, offering a pathway to replace stoichiometric reagents with small amounts of a catalyst that can facilitate a reaction multiple times. acs.org Catalysts lower the energy requirements of a reaction and can steer it towards a specific product, increasing selectivity and reducing waste. yale.edu

In the synthesis of this compound from an unsymmetrical alkene, regioselectivity is a key challenge. Catalytic methods can provide a high degree of control over which product is formed.

Transition-Metal Catalysis: Palladium complexes, for example, are widely used in allylic alkylation reactions and can be adapted for allylic chlorination, offering high selectivity. acs.org The development of catalysts based on more abundant and less toxic metals is an active area of research. sciencedaily.com

Biocatalysis: As mentioned previously, halogenase enzymes are highly selective catalysts that can direct chlorination to a specific position on the alkene, even in the presence of multiple reactive sites. researchgate.net

Phase-Transfer Catalysis: PTC not only facilitates the use of safer reagents but also enhances reaction rates and selectivity, reducing the need for harsh conditions and minimizing byproduct formation. escholarship.org

By eliminating the need for stoichiometric reagents that are consumed in the reaction and often end up as waste, catalytic approaches significantly improve atom economy and reduce the environmental footprint of halogenated alkene synthesis. acs.org

Development of Safer Reagents for Halogenation Reactions

A key goal of green chemistry is to design and use substances that possess little or no toxicity to human health and the environment. yale.edu Elemental chlorine (Cl₂), a traditional reagent for chlorination, is a highly toxic and corrosive gas, posing significant handling and safety risks. nih.gov

The development of safer, solid chlorinating agents represents a significant advance. N-Chlorosuccinimide (NCS) is a prime example. It is a stable, crystalline solid that is much easier and safer to handle than chlorine gas. commonorganicchemistry.comwikipedia.org It serves as an effective source of electrophilic chlorine for various transformations, including the allylic chlorination of alkenes. organic-chemistry.org

However, the improved safety profile of NCS comes with a trade-off in atom economy, as it generates a stoichiometric amount of succinimide byproduct. researchgate.net To balance safety and efficiency, other strategies are being explored:

In Situ Generation: Developing methods where hazardous reagents like Cl₂ are generated and consumed in the same reaction vessel (in situ), avoiding the need to store and handle large quantities of the toxic substance.

Electrochemical Methods: Using electrochemistry to generate the active halogenating species from simple, safe halide salts like NaCl. researchgate.net This approach avoids the use of chemical oxidants and allows for precise control over the reaction.

Activated DMSO Systems: A protocol using dimethyl sulfoxide (B87167) (DMSO) activated by chlorotrimethylsilane (B32843) has been developed for the chemoselective chlorination of certain alkenes, providing an alternative to traditional reagents. researchgate.net

The ongoing development of new halogenating agents and methodologies aims to provide chemists with a toolkit of options that are not only effective and selective but also inherently safer for both researchers and the environment. nih.gov

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Catalytic Systems for Functionalization

The development of innovative catalytic systems is crucial for unlocking the full potential of 3-Chloro-2-methyl-1-butene in synthetic chemistry. Current research is geared towards creating more efficient, selective, and sustainable methods for its functionalization.

One promising area of exploration is the use of transition metal catalysts. For instance, cobalt-catalyzed additions of vinylidene equivalents to alkynes have been shown to generate versatile cobaltacyclobutene intermediates. acs.org These intermediates can then undergo various transformations, including transmetalation to form organozinc species, which can be quenched with electrophiles to yield a diverse range of products. acs.org While not yet applied specifically to this compound, this methodology highlights a potential pathway for its functionalization.

Furthermore, copper(I) catalysts have demonstrated utility in the synthesis of related compounds. A patented process describes the use of a copper(I) salt catalyst for the halogenation of 1-chloro-2-methyl-3-buten-2-ol (B1354347) to produce 4-halo-1-chloro-2-methyl-2-butene, a key intermediate in the synthesis of natural carotenoid products. epo.org This suggests the applicability of copper-based catalytic systems for reactions involving chlorinated butene derivatives. The development of transient ligand-enabled transition metal-catalyzed C-H functionalization also presents a powerful strategy for derivatizing such molecules with high selectivity and efficiency.

Future research in this area will likely focus on designing catalysts that can selectively activate the C-Cl bond or the C=C double bond of this compound, enabling a wider array of chemical transformations. The goal is to develop catalytic systems that are not only highly active and selective but also economically viable and environmentally benign.

Advanced Materials Science Applications

The unique chemical structure of this compound and its isomers makes them valuable building blocks for the synthesis of advanced materials. Research in this domain is focused on leveraging their reactivity to create polymers and other materials with tailored properties.

One significant application lies in the synthesis of specialty polymers. For example, 3-methylbut-1-ene, a closely related monomer, has been used in the preparation of propylene (B89431) copolymers. google.com The incorporation of such branched alkenes can modify the physical properties of the resulting polymer, such as its melting point and tacticity. google.com Similarly, research has demonstrated the polymerization of monomers containing both ethynyl (B1212043) and vinyl groups, derived from 1,3-dichloro-2-butene, to form linear polymers with pendant acetylene (B1199291) moieties. dtic.mil This indicates the potential for this compound to be used in creating functional polymers with reactive side chains.

The presence of both a double bond and a chlorine atom in this compound offers multiple sites for polymerization and cross-linking reactions. This could be exploited in the development of novel thermosets, elastomers, and functional coatings. Future investigations will likely explore the copolymerization of this compound with other monomers to create materials with enhanced thermal stability, chemical resistance, or optical properties.

Development of Integrated Experimental and Computational Approaches

The synergy between experimental and computational chemistry is accelerating our understanding of the reactivity and properties of this compound. Integrated approaches are being employed to study reaction mechanisms, predict chemical behavior, and guide the design of new experiments.

Computational chemistry, particularly density functional theory (DFT) and ab-initio methods, has proven to be a powerful tool. researchgate.net For instance, computational studies on the atmospheric fate of radicals derived from 3-methyl-2-butene-1-thiol (B196119) have provided detailed mechanistic insights into their reaction pathways. nih.govresearchgate.net These studies use quantum chemical calculations and kinetic modeling to determine the favorability of different reaction channels, such as unimolecular dissociation, isomerization, and reaction with atmospheric oxygen. nih.govresearchgate.net

Similarly, DFT calculations have been used to investigate the OH-initiated gas-phase reactions of the related compound 3-chloro-2-methyl-1-propene. researchgate.net Such studies help in understanding the atmospheric lifetime and environmental impact of these compounds. By combining these computational predictions with experimental data, researchers can build comprehensive models of chemical processes.

The future of this field lies in the development of more accurate and efficient computational models that can handle increasingly complex systems. This will enable the in-silico design of novel catalysts and materials based on this compound, reducing the need for extensive and time-consuming experimental screening.

Sustainable Production and Environmental Mitigation Technologies

As the chemical industry moves towards greener processes, there is a growing emphasis on developing sustainable methods for the production and handling of this compound, as well as effective technologies for mitigating its environmental impact.

In the realm of sustainable production, biocatalysis offers a promising alternative to traditional chemical synthesis. The use of enzymes can lead to highly selective reactions under mild conditions, reducing energy consumption and waste generation. nih.gov While specific biocatalytic routes for this compound are still under exploration, the successful enzymatic synthesis of chiral alcohols and other fine chemicals demonstrates the potential of this technology. nih.gov

Regarding environmental mitigation, significant progress has been made in the remediation of groundwater contaminated with chlorinated butenes. Research has shown that granular iron can be an effective material for the reductive dechlorination of these compounds. scispace.comnih.govtandfonline.com Studies have demonstrated that chlorinated butenes degrade to less harmful products like 1,3-butadiene (B125203), which then further breaks down into a mixture of butenes and butane. nih.govtandfonline.com This technology is being considered for use in permeable reactive barriers for in-situ groundwater treatment. scispace.com

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-chloro-2-methyl-1-butene?

Methodological Answer: this compound can be synthesized via allylic chlorination of 2-methyl-1-butene using reagents like SOCl₂ or PCl₃. Purification typically involves fractional distillation under inert gas (N₂/Ar) due to its low boiling point (~55–60°C) and sensitivity to moisture. Analytical validation via GC-MS or NMR (¹H/¹³C) is critical to confirm purity and rule out side products like HCl elimination derivatives .

Safety Note:

Q. How can structural isomerism and stereochemical features of this compound be characterized?

Methodological Answer: The compound exhibits E/Z isomerism due to the double bond between C1 and C2. Characterization methods include:

- NMR Spectroscopy: Chemical shifts for allylic protons (δ 4.5–5.5 ppm) and methyl groups (δ 1.2–1.8 ppm) distinguish isomers.

- X-ray Crystallography: Resolves spatial arrangement (if crystalline derivatives are synthesized) .

Q. Table 1: Key Spectral Data

| Technique | Characteristic Peaks/Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 5.2 (m, 1H, CH₂Cl), δ 1.6 (d, 3H, CH₃) |

| IR (neat) | 1640 cm⁻¹ (C=C stretch), 750 cm⁻¹ (C-Cl) |

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight, amber glass bottles at –20°C under nitrogen to prevent polymerization.

- Waste Disposal: Collect in halogenated waste containers; neutralize residual HCl with 10% NaOH before disposal .

- Exposure Mitigation: Immediate washing with soap/water for skin contact; use respiratory protection for vapor control .

Advanced Research Questions

Q. Why does this compound exhibit direct mutagenicity despite yielding negative results in the NBP-test?

Methodological Answer: The NBP-test (4-(4-nitrobenzyl)pyridine assay) fails due to a competing side reaction: HCl elimination under test conditions, forming 2-methyl-1,3-butadiene. This reaction depletes the alkylating agent before NBP adducts form. However, mutagenicity is confirmed via Ames tests (e.g., Salmonella typhimurium TA100), indicating direct DNA alkylation at electrophilic sites .

Q. Table 2: Mutagenicity Data

| Compound | Ames Test (TA100, ±S9) | NBP-Test Result |

|---|---|---|

| This compound | Positive | Negative |

| Allyl bromide (control) | Positive | Positive |

Q. How can researchers assess alkylating potency when standard assays (e.g., NBP-test) are inapplicable?

Methodological Answer: Alternative methods include:

- Kinetic Studies: Monitor reaction rates with nucleophiles (e.g., thiosulfate) to quantify alkylation capacity.

- Computational Modeling: Use DFT calculations to evaluate electrophilicity (e.g., Fukui indices) and predict reactivity.

- In Vitro Models: Co-incubate with glutathione (GSH) to measure adduct formation via LC-MS .

Q. What computational strategies are effective for predicting the reactivity and environmental fate of this compound?

Methodological Answer:

- QSPR Models: Correlate molecular descriptors (e.g., logP, polar surface area) with hydrolysis rates.

- Molecular Dynamics: Simulate degradation pathways (e.g., aqueous hydrolysis to 3-methyl-2-buten-1-ol).

- Ecotoxicity Prediction: Use EPI Suite to estimate biodegradation potential and LC50 values for aquatic organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.